4-methyl-3,5-dinitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methyl-3,5-dinitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O6S/c1-14-19(26(28)29)12-17(13-20(14)27(30)31)34(32,33)24-16-6-4-5-15(11-16)18-7-8-21(23-22-18)25-9-2-3-10-25/h4-8,11-13,24H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWOJCSXFAPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3,5-dinitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a dinitro-substituted aromatic ring, along with a pyridazine moiety linked to a pyrrolidine. This unique structure may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of nitro groups is often associated with increased antibacterial efficacy, potentially through the generation of reactive nitrogen species that disrupt microbial cellular functions .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety may interfere with folate synthesis in bacteria, while the dinitro groups could play a role in redox cycling, leading to oxidative stress within cells.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that incorporate nitration and coupling reactions. Variations in the synthesis can lead to derivatives with altered biological activities, expanding the potential applications in drug discovery.
Preparation Methods
Pyridazine Ring Formation
A 1,4-diketone precursor undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux:
$$
\text{C}6\text{H}5\text{COCH}2\text{COC}6\text{H}5 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}5\text{C}3\text{H}2\text{N}2\text{C}6\text{H}5 + 2\text{H}_2\text{O}
$$
Optimization :
Pyrrolidine Functionalization
Nucleophilic aromatic substitution introduces pyrrolidine at position 6 of pyridazine:
- Chlorination : Treating pyridazine with POCl₃ at 110°C for 3 hours installs a chloride leaving group.
- Amination : Reacting 6-chloropyridazine with pyrrolidine (1.2 eq) in DMF at 90°C for 12 hours affords 6-(pyrrolidin-1-yl)pyridazine.
Key Data :
Suzuki Coupling for Phenyl Attachment
A Miyaura borylation followed by Suzuki-Miyaura cross-linking connects the pyridazine to an aryl boronic acid:
$$
\text{6-(Pyrrolidin-1-yl)pyridazine} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline}
$$
Conditions :
Sulfonamide Coupling
The final step couples the sulfonyl chloride and aniline moieties under Schotten-Baumann conditions:
$$
\text{4-Methyl-3,5-dinitrobenzenesulfonyl chloride} + \text{3-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Procedure :
- Dissolve the aniline derivative (1.0 eq) in THF/H₂O (1:1).
- Add sulfonyl chloride (1.1 eq) dropwise at 0°C.
- Adjust pH to 9–10 with 10% NaOH, stir for 4 hours.
- Extract with DCM, dry (Na₂SO₄), and purify via column chromatography (SiO₂, DCM:MeOH 95:5).
Key Data :
- Yield: 63%
- $$ ^13\text{C NMR} $$ (101 MHz, DMSO-d₆): δ 152.1 (SO₂N), 148.9 (pyridazine-C), 144.2 (NO₂), 129.7–118.4 (Ar-C), 46.8 (pyrrolidine-CH₂), 25.3 (pyrrolidine-CH₂)
Analytical Characterization Summary
| Property | Data |
|---|---|
| Molecular Formula | C₂₂H₂₁N₇O₆S |
| Molecular Weight | 535.51 g/mol |
| Melting Point | 218–220°C (dec.) |
| HPLC Purity | 99.2% (C18, 0.1% TFA in H₂O/MeCN) |
| HRMS (ESI+) | m/z 536.1452 [M+H]⁺ (calc. 536.1449) |
| IR (KBr) | 3345 (NH), 1530 (NO₂), 1365 (SO₂), 1245 cm⁻¹ (C-N) |
Challenges and Optimization
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. Key factors include:
- Temperature control : Elevated temperatures (80–120°C) enhance coupling reactions but may increase side products .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve cross-coupling efficiency in pyridazine-substituted intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce byproduct formation .
- Purification : Use gradient column chromatography or recrystallization with ethyl acetate/petroleum ether mixtures to isolate high-purity products .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | ↑ Yield, ↑ Side Products |
| Catalyst | Pd/C (5–10 mol%) | ↑ Coupling Efficiency |
| Solvent | DMF/THF | Stabilizes Intermediates |
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of nitro and sulfonamide groups .
- HPLC : Monitors reaction progress and quantifies impurities (<2% threshold for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for structurally similar sulfonamides .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via HPLC .
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
- Solution Stability : Assess pH-dependent hydrolysis in buffers (pH 1–10) at 37°C .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using topological descriptors .
- Target-Specific Assays : Compare binding affinities to enzymes (e.g., carbonic anhydrase) versus receptors (e.g., GPCRs) to identify selectivity drivers .
- Meta-Analysis : Aggregate data from analogs (e.g., piperidine vs. pyrrolidine substitutions) to identify trends .
| Structural Feature | Biological Activity Trend | Example Reference |
|---|---|---|
| Pyrrolidine Substitution | ↑ Enzyme Inhibition | |
| Trifluoromethyl Group | ↓ Solubility, ↑ Membrane Permeability |
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Docking Simulations : Predict binding modes to targets (e.g., kinases) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
- DFT Calculations : Analyze electron density maps to prioritize nitro-group modifications for redox stability .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols) to determine SN1/SN2 pathways .
- Isotopic Labeling : Use ¹⁸O-labeled water to track sulfonamide hydrolysis mechanisms .
- Theoretical Modeling : Calculate transition-state energies for nitro-group displacement using Gaussian .
Q. How can researchers address discrepancies in reported synthetic yields for structurally related compounds?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst loading .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., des-nitro derivatives) and adjust protecting groups .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving pyridazine intermediates?
- Answer :
- Stepwise Monitoring : Use TLC at each stage to confirm intermediate formation .
- Standardized Workup : Implement strict pH control during sulfonamide coupling (pH 7–8 minimizes hydrolysis) .
- Batch Consistency : Pre-purify starting materials (e.g., pyrrolidine) to >98% purity via distillation .
Q. How should researchers validate the compound’s interaction with biological targets?
- Answer :
- SPR/BLI Techniques : Measure real-time binding kinetics to immobilized targets .
- Cellular Assays : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., IC50 shifts in KO models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
